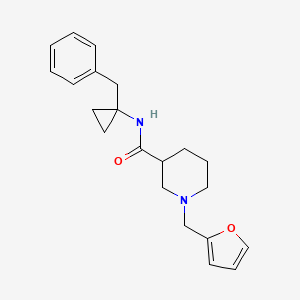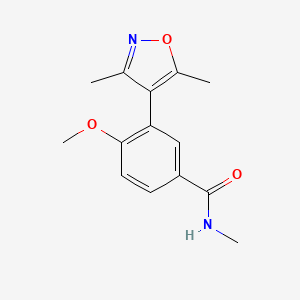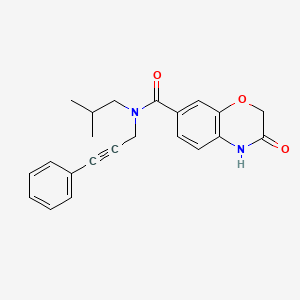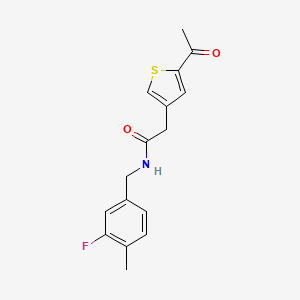![molecular formula C21H28N6O B4527830 (2,3-dimethyl-1H-indol-5-yl)-[3-[[4-(methylaminomethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone](/img/structure/B4527830.png)
(2,3-dimethyl-1H-indol-5-yl)-[3-[[4-(methylaminomethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone
概要
説明
(2,3-dimethyl-1H-indol-5-yl)-[3-[[4-(methylaminomethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, a triazole ring, and a piperidine moiety, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)-[3-[[4-(methylaminomethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the indole core, the triazole ring, and the piperidine moiety. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Formation of the Piperidine Moiety: This can be synthesized through the reductive amination of a ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Huisgen cycloaddition and employing automated systems for the Fischer indole synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at various sites, such as the triazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis due to its unique structure and reactivity. It can be used to synthesize more complex molecules for various applications.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-[3-[[4-(methylaminomethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in the active site of enzymes, while the triazole ring can form hydrogen bonds with amino acid residues. The piperidine moiety can enhance the binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar indole core but different substituents.
N-methyl-3,4-dimethyl-4-phenylpiperidine: An opioid receptor antagonist with a similar piperidine moiety.
特性
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[3-[[4-(methylaminomethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-14-15(2)23-20-7-6-17(9-19(14)20)21(28)26-8-4-5-16(11-26)12-27-13-18(10-22-3)24-25-27/h6-7,9,13,16,22-23H,4-5,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQWTELXESCALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCC(C3)CN4C=C(N=N4)CNC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(cyclohexylmethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4527755.png)
![3-({4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoyl}amino)hexanoic acid](/img/structure/B4527766.png)


![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(2-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4527806.png)
![2-methyl-8-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B4527810.png)

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B4527818.png)
![3-{[allyl(3-methoxybenzyl)amino]methyl}benzonitrile](/img/structure/B4527819.png)
![(1S*,6R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B4527821.png)
![(2-methoxybenzyl)(pyridin-3-ylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B4527836.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B4527844.png)

![1-[(1R,2R)-1-[furan-2-ylmethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]ethanone](/img/structure/B4527859.png)
